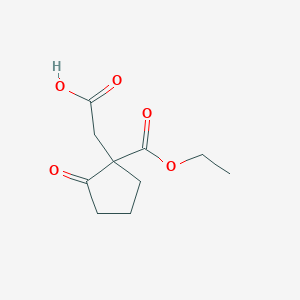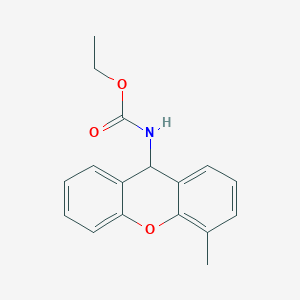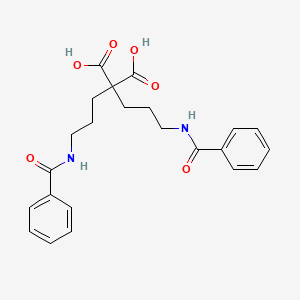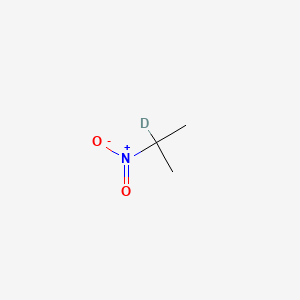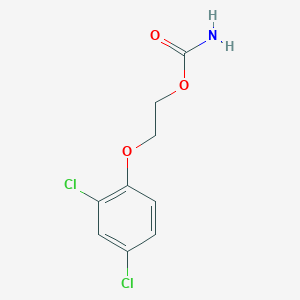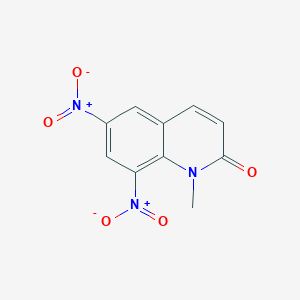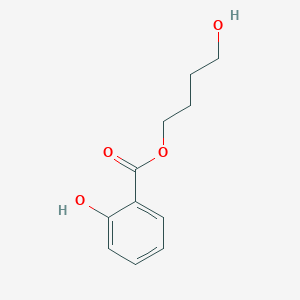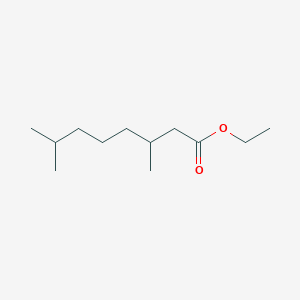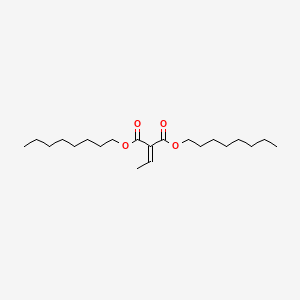
Dioctyl ethylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl ethylidenepropanedioate is an organic compound belonging to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl ethylidenepropanedioate typically involves the esterification of ethylidenepropanedioic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Dioctyl ethylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Dioctyl ethylidenepropanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing biodegradable medical implants.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their mechanical properties.
Mechanism of Action
The mechanism of action of dioctyl ethylidenepropanedioate involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is primarily physical, involving van der Waals forces and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Dioctyl phthalate
- Dioctyl adipate
- Dioctyl sebacate
Comparison
Dioctyl ethylidenepropanedioate is unique due to its specific ester structure, which provides distinct physical and chemical properties compared to other plasticizers. For instance, it offers better low-temperature performance and higher resistance to hydrolysis compared to dioctyl phthalate and dioctyl adipate.
Properties
CAS No. |
5468-26-8 |
|---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
dioctyl 2-ethylidenepropanedioate |
InChI |
InChI=1S/C21H38O4/c1-4-7-9-11-13-15-17-24-20(22)19(6-3)21(23)25-18-16-14-12-10-8-5-2/h6H,4-5,7-18H2,1-3H3 |
InChI Key |
XMWPSUYSCMSEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=CC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
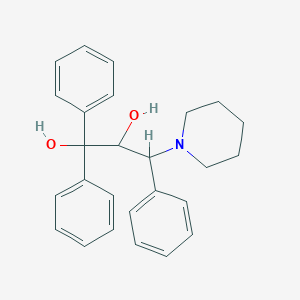
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
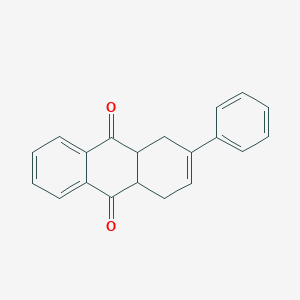
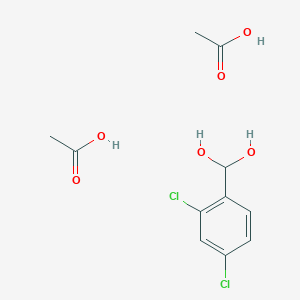
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
